trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
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Overview
Description
trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide: is a synthetic organic compound that belongs to the class of tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Tetrazole to the Cyclohexane Ring: This step involves the alkylation of the tetrazole with a cyclohexane derivative.
Formation of the Amide Bond: The final step involves the coupling of the cyclohexane-tetrazole intermediate with a phenylethylamine derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group.
Reduction: Reduction reactions could target the tetrazole ring or the cyclohexane ring.
Substitution: The tetrazole ring is known to participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It may exhibit biological activity, making it a candidate for drug discovery and development. Medicine Industry : Uses in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action for trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
- trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylate
Uniqueness
The unique structural features of trans-N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide, such as the trans configuration and the specific positioning of the tetrazole and phenylethyl groups, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H23N5O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H23N5O/c23-17(18-11-10-14-4-2-1-3-5-14)16-8-6-15(7-9-16)12-22-13-19-20-21-22/h1-5,13,15-16H,6-12H2,(H,18,23) |
InChI Key |
FWHBONQKFBSQES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=NN=N2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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